

# Application Notes and Protocols: Use of Cyclohexyl Cinnamate in Flavor Formulations

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## Compound of Interest

Compound Name: Cyclohexyl cinnamate

Cat. No.: B1588606

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## Introduction

**Cyclohexyl cinnamate** (FEMA Number 2352) is a synthetic flavoring ingredient recognized for its characteristic fruity and sweet aroma profile.<sup>[1][2]</sup> These notes provide comprehensive guidance on its application in flavor formulations, including its sensory properties, recommended usage levels, and protocols for sensory evaluation and stability testing.

Chemical Structure:

**Cyclohexyl cinnamate** belongs to the class of cinnamyl derivatives and is valued for its ability to impart fruity notes, often described as reminiscent of peach, cherry, and almond.<sup>[3]</sup> Its application spans a variety of food and beverage products, where it can be used to build complex fruit flavor profiles.

## Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of **cyclohexyl cinnamate** is provided below. This information is crucial for its effective incorporation into flavor formulations.

Property	Value	Reference
FEMA Number	2352	[1][2]
CAS Number	7779-17-1	[2]
Molecular Formula	C15H18O2	
Molecular Weight	230.30 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor Profile	Fruity, sweet, peach, cherry, almond	[3]
Taste Profile	Fruity, sweet, slightly spicy	
Solubility	Soluble in ethanol and most organic solvents; insoluble in water.	

## Applications in Flavor Formulations

**Cyclohexyl cinnamate** is a versatile ingredient in flavor chemistry, primarily used to enhance and create fruit-forward flavor profiles. Its stability and characteristic aroma make it suitable for a range of applications.

## Recommended Usage Levels

While specific usage levels are proprietary to individual formulations and depend on the desired flavor profile and food matrix, the Flavor and Extract Manufacturers Association (FEMA) provides guidance on Generally Recognized as Safe (GRAS) use levels. The following table summarizes available information on typical use levels.

Food Category	Typical Use Level (ppm)
Beverages (non-alcoholic)	1.0 - 5.0
Ice Cream, Frozen Desserts	2.0 - 10.0
Candy, Confectionery	5.0 - 20.0
Baked Goods	5.0 - 15.0
Chewing Gum	10.0 - 50.0

Note: These are illustrative ranges. Formulators should conduct their own sensory evaluations to determine the optimal use level for their specific application.

## Flavor Combinations

**Cyclohexyl cinnamate** blends well with a variety of other flavor ingredients to create complex and appealing profiles. Some effective combinations include:

- With other fruity esters: (e.g., ethyl butyrate, isoamyl acetate) to create a more rounded and complete fruit profile.
- With vanilla and creamy notes: to enhance the perception of sweetness and create a dessert-like character.
- With almond and nutty notes: to accentuate its inherent almond-like facets.
- With spicy notes: (e.g., cinnamaldehyde, eugenol) to add warmth and complexity.

## Experimental Protocols

The following protocols provide a framework for the sensory evaluation and stability testing of **cyclohexyl cinnamate** in flavor formulations. These should be adapted to the specific product matrix and research objectives.

## Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the sensory attributes of a product containing **cyclohexyl cinnamate**.

Materials:

- Test product(s) containing **cyclohexyl cinnamate** at varying concentrations.
- Control product (without **cyclohexyl cinnamate**).
- Reference standards for key aroma attributes (e.g., peach, cherry, almond extracts).
- Unsalted crackers and water for palate cleansing.
- Sensory evaluation software or paper ballots.

Procedure:

- Panelist Selection and Training:
  - Recruit 8-12 panelists with demonstrated sensory acuity and verbal fluency.
  - Train panelists on the fundamental principles of sensory evaluation and the specific terminology related to the product category.
  - Familiarize panelists with the reference standards for the expected aroma attributes.
- Lexicon Development:
  - In a group session, have panelists evaluate the test and control products.
  - Panelists should generate a comprehensive list of descriptive terms for the aroma, flavor, and mouthfeel of the products.
  - Through discussion and consensus, refine the list to a final set of 10-15 key attributes.
- Data Collection:
  - Present the coded samples to the panelists in a randomized and balanced order.

- Panelists independently rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high".
- Panelists should cleanse their palates between samples.
- Conduct the evaluation in triplicate to ensure data reliability.
- Data Analysis:
  - Convert the line scale ratings to numerical data.
  - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.
  - Visualize the results using spider plots or bar charts to compare the sensory profiles of the different formulations.

## Stability Testing: Accelerated Shelf-Life Study

Objective: To assess the stability of **cyclohexyl cinnamate** in a food or beverage matrix under accelerated conditions.

Materials:

- Test product containing a known concentration of **cyclohexyl cinnamate**.
- Control product (without **cyclohexyl cinnamate**).
- Environmental chambers capable of maintaining controlled temperature and humidity.
- Analytical instrumentation for quantifying **cyclohexyl cinnamate** (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
- Materials for sensory evaluation (as described in the QDA protocol).

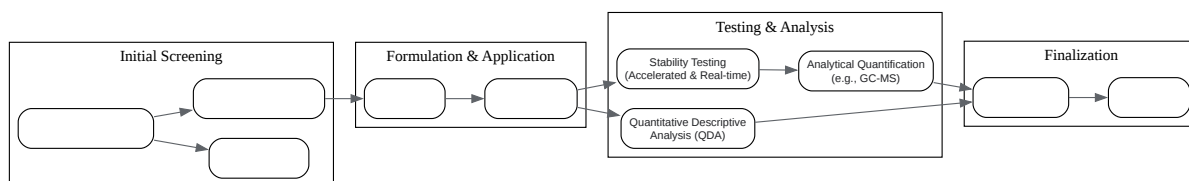
Procedure:

- Sample Preparation and Storage:

- Prepare a batch of the test product and package it in the intended commercial packaging.
- Store samples under the following conditions:
  - Accelerated: 35°C and 45°C.
  - Control (Real-time): 20°C.
- Store a sufficient number of samples for analysis at each time point.
- Testing Schedule:
  - Pull samples for analysis at predetermined intervals (e.g., 0, 2, 4, 8, 12 weeks for accelerated conditions; 0, 3, 6, 9, 12 months for control).
- Analytical Testing:
  - At each time point, quantify the concentration of **cyclohexyl cinnamate** in the test product using a validated GC-MS method.
  - Monitor for the appearance of any degradation products.
- Sensory Evaluation:
  - Conduct sensory evaluation (e.g., QDA or triangle tests) at each time point to assess any changes in the sensory profile of the product.
- Data Analysis:
  - Plot the concentration of **cyclohexyl cinnamate** as a function of time for each storage condition.
  - Determine the degradation kinetics and estimate the shelf-life of the product under normal storage conditions using the Arrhenius equation.
  - Correlate the analytical data with the sensory data to understand the impact of degradation on the flavor profile.

## Visualizations

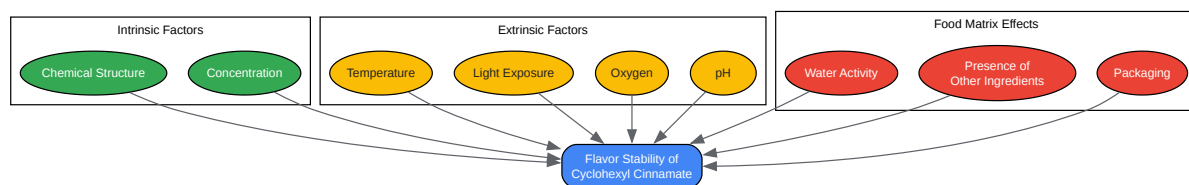
### Logical Workflow for Flavor Ingredient Evaluation



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Caption: Workflow for evaluating a new flavor ingredient.

### Factors Influencing Flavor Stability



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Caption: Factors influencing flavor stability.

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## References

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